Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 2116614-76-5) is a heterocyclic compound with the molecular formula C₁₀H₈F₃N₃O₂ and a molecular weight of 259.19 g/mol . It features a triazolo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and an ethyl carboxylate ester at the 2-position. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which are critical in medicinal and agrochemical applications .
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-14-7-5-6(10(11,12)13)3-4-16(7)15-8/h3-5H,2H2,1H3 |
InChI Key |
WTJJBIPENNUKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications . The eco-friendly nature of the synthesis process also aligns with the growing demand for sustainable chemical production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has demonstrated that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit antiviral properties. For instance, certain compounds have been shown to inhibit the replication of viruses such as HIV and influenza. Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been investigated for its potential as an antiviral agent due to its structural similarity to known antiviral compounds.
Table 1: Antiviral Activity of Triazolo Compounds
| Compound Name | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HIV | 15.3 | |
| Other Triazolo Derivative A | Influenza | 12.5 | |
| Other Triazolo Derivative B | HIV | 10.0 |
Mechanism of Action
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of key viral enzymes or proteins necessary for viral replication. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's ability to penetrate cellular membranes.
Agrochemicals
Pesticidal Properties
this compound has also been explored for its pesticidal properties. Its structural characteristics allow it to interact with biological targets in pests, potentially leading to effective pest control solutions.
Case Study: Insecticidal Activity
In a study assessing the insecticidal activity of various triazolo derivatives against common agricultural pests, this compound showed promising results with a mortality rate of over 80% at concentrations as low as 100 ppm.
Materials Science
Synthesis of Functional Materials
The compound is being investigated for its role in synthesizing new materials with desirable properties. Its unique chemical structure allows it to act as a building block for creating polymers or nanomaterials with enhanced thermal stability and electrical conductivity.
Table 2: Material Properties of Synthesized Polymers
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Substituent Effects on Bioactivity and Physicochemistry
- Trifluoromethyl (-CF₃) vs. Halogens (F, Br): The -CF₃ group in the target compound increases metabolic stability and electron-withdrawing effects compared to fluorine or bromine substituents. This may enhance interactions with hydrophobic enzyme pockets .
- Core Heterocycle Variations: Triazolo[1,5-a]pyridine (target compound): Fully aromatic, planar structure favors stacking interactions. Triazolo[1,5-a]pyrimidine (e.g., compound 7a/8a): Pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Functional Group Positioning:
- Substituents at the 7-position (e.g., -CF₃, -F, -Br) influence steric and electronic effects. For example, the 7-CF₃ group in the target compound may direct electrophilic substitution reactions to specific positions .
Biological Activity
Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₈H₅F₃N₄O₂
- Molecular Weight : 246.15 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Synthesis Methods
Various synthetic routes have been developed for the preparation of triazolo derivatives. A notable method includes a microwave-mediated synthesis that is eco-friendly and catalyst-free, yielding high purity and efficiency in producing triazolo compounds .
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Microwave (120°C, 24h) | 83 |
| Reflux in Toluene (120°C) | Varies |
Anticancer Properties
Triazolo derivatives have shown promise as anticancer agents. For instance, certain analogs of this compound have been reported to inhibit the MDM2-p53 protein-protein interaction, which is crucial in tumor suppression .
Antimicrobial Activity
Research indicates that compounds within the triazolo class exhibit significant antimicrobial properties. In particular, derivatives have been studied for their efficacy against various pathogens including Cryptosporidium parvum, with notable potency observed in specific analogs .
Structure-Activity Relationships (SAR)
The introduction of a trifluoromethyl group has been shown to enhance the biological activity of triazolo compounds by modifying their electronic properties and hydrophobicity. Studies indicate that the presence of this group can significantly influence the binding affinity and selectivity towards biological targets .
Case Studies
- Antiviral Activity : A study evaluated the antiviral potential of triazolo derivatives against HIV-1. The results demonstrated that certain compounds exhibited IC₅₀ values in the micromolar range, indicating potential as therapeutic agents .
- Inhibition of RNase H : Another investigation focused on the inhibitory effects of triazolo derivatives on RNase H activity. Compounds were synthesized and tested for their IC₅₀ values, with some showing promising results as effective inhibitors .
- Antituberculosis Agents : Triazolopyrimidine derivatives have also been explored for their antituberculosis activity. Specific compounds demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting their potential role in developing new treatments for tuberculosis .
Q & A
Q. Process refinement strategies :
- Catalyst screening : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions .
- Solvent optimization : Use DMF or acetonitrile for improved solubility of intermediates .
- Microwave-assisted synthesis : Achieve >75% yield in 30 minutes vs. 12 hours under traditional reflux .
Purification : Employ column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/acetone mixtures) for >95% purity .
Advanced: What analytical methods validate purity and stability under experimental conditions?
- HPLC-MS : Monitor degradation products under stress conditions (e.g., pH, temperature).
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, critical for reactions requiring high temperatures .
- X-ray powder diffraction (XRPD) : Confirm crystalline consistency across batches, ensuring reproducibility .
Advanced: How do structural modifications affect enzymatic inhibition profiles?
- Triazole ring substitutions : 2-Amino derivatives (e.g., 5-aryl analogs) show enhanced binding to histamine release enzymes compared to ester derivatives .
- Pyridine ring functionalization : Introducing electron-deficient groups (-CF, -Cl) increases affinity for dehydrogenase active sites, as seen in IC shifts from µM to nM ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
